molecular formula C11H13BO4 B1587728 Ethyl 4-boronocinnamate CAS No. 850568-49-9

Ethyl 4-boronocinnamate

Cat. No. B1587728
M. Wt: 220.03 g/mol
InChI Key: OVNZUEJWYIMMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-boronocinnamate is a chemical compound with the molecular formula C11H13BO4 . It has an average mass of 220.029 Da and a monoisotopic mass of 220.090683 Da . It is also known by other names such as {4-[(1E)-3-Ethoxy-3-oxo-1-propen-1-yl]phenyl}boronic acid .


Molecular Structure Analysis

The molecular structure of Ethyl 4-boronocinnamate consists of 11 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms . It has a double-bond stereo .


Physical And Chemical Properties Analysis

Ethyl 4-boronocinnamate has a density of 1.2±0.1 g/cm3 . Its boiling point is 402.8±47.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 69.0±3.0 kJ/mol . The flash point is 197.4±29.3 °C . The index of refraction is 1.540 .

Scientific Research Applications

Boron Carbide in High-Technology Industries

Boron carbide is notable for its high melting point, outstanding hardness, and excellent mechanical properties. It has found applications in high-technology industries such as fast-breeders, lightweight armors, and high-temperature thermoelectric conversion. The review by Thévenot (1990) provides a comprehensive overview of boron carbide, including its preparation, analytical characterization, physical properties, and main industrial applications (Thévenot, 1990).

Biomedical Applications of Boronic Acid Polymers

Boronic acid-containing polymers have been leveraged for a range of biomedical applications, including the treatment of HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlight the valuable properties of these polymers, such as their unique reactivity and responsive nature, which make them promising materials for developing new biomaterials (Cambre & Sumerlin, 2011).

Catalytic Applications

Boron-containing catalysts have been investigated for their efficacy in various chemical reactions. For instance, Shi et al. (2017) report on the use of hydroxylated boron nitride as a catalyst for the oxidative dehydrogenation of ethane to ethylene, showcasing high selectivity and catalytic stability (Shi et al., 2017).

Boron in Polymerization Catalysts

Group-4 boryl complexes have been synthesized and applied as polymerization catalysts for ethylene or hex-1-ene, demonstrating the role of boron-metal bonding properties in catalytic processes (Terabayashi et al., 2009).

Adsorption and Extraction Processes

Magnetic vinylphenyl boronic acid microparticles have been used for the adsorption of Cr(VI) from solutions, illustrating the application of boronic acid derivatives in environmental cleanup efforts (Kara et al., 2015). Additionally, the extraction of boron from salt lake brine using 2-ethylhexanol shows the utility of boron compounds in separation processes to obtain high purity boron products (Ran et al., 2016).

Safety And Hazards

Ethyl 4-boronocinnamate has been classified with the GHS07 safety symbol, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/clothing/eye protection/face protection (P280a), and in case of inhalation, removing the victim to fresh air and keeping at rest in a position comfortable for breathing (P304+P340) .

properties

IUPAC Name

[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZUEJWYIMMSW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-boronocinnamate

CAS RN

850568-49-9
Record name 1-Ethyl (2E)-3-(4-boronophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(E-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-boronocinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-boronocinnamate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-boronocinnamate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-boronocinnamate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-boronocinnamate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-boronocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.